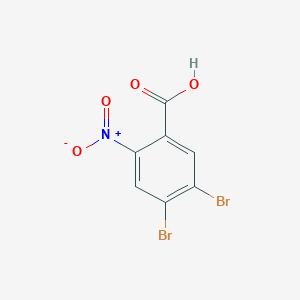
tripentylplumbyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripentylplumbyl acetate is an organometallic compound with the chemical formula C17H36O2Pb. It is a rare and unique chemical, often used in early discovery research. The compound is characterized by its lead (Pb) center bonded to three pentyl groups and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tripentylplumbyl acetate typically involves the reaction of lead(II) acetate with pentyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme is as follows:
[ \text{Pb(OAc)2} + 3 \text{C_5H{11}X} \rightarrow \text{Pb(C_5H_{11})_3OAc} + 2 \text{HX} ]
where ( \text{X} ) represents a halide such as chlorine or bromine.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its specialized use in research. the process would likely involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tripentylplumbyl acetate can undergo various chemical reactions, including:
Oxidation: The lead center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lead(0) or lead(I) species.
Substitution: The acetate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using strong nucleophiles like sodium alkoxides.
Major Products Formed
Oxidation: Lead oxides and pentyl acetate.
Reduction: Lead metal and pentyl alcohol.
Substitution: Various lead alkoxides and pentyl acetate derivatives.
Scientific Research Applications
Tripentylplumbyl acetate is primarily used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a precursor in the synthesis of other organolead compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving heavy metal toxicity.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of lead.
Industry: Utilized in the development of specialized materials and catalysts.
Mechanism of Action
The mechanism of action of tripentylplumbyl acetate involves its interaction with molecular targets through its lead center. The lead atom can form coordination complexes with various ligands, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes makes it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
Triphenylplumbyl acetate: Similar structure but with phenyl groups instead of pentyl groups.
Tributylplumbyl acetate: Contains butyl groups instead of pentyl groups.
Trimethylplumbyl acetate: Contains methyl groups instead of pentyl groups.
Uniqueness
Tripentylplumbyl acetate is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with other molecules. This makes it distinct from its shorter-chain analogs and valuable for specific research applications.
Properties
CAS No. |
20301-50-2 |
|---|---|
Molecular Formula |
C17H36O2Pb |
Molecular Weight |
480 g/mol |
IUPAC Name |
tripentylplumbyl acetate |
InChI |
InChI=1S/3C5H11.C2H4O2.Pb/c3*1-3-5-4-2;1-2(3)4;/h3*1,3-5H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI Key |
LOVXKTDPMABEFA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC[Pb](CCCCC)(CCCCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-isobutyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967351.png)
![(3Z)-1-benzyl-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967352.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11967361.png)
![8-(furan-2-ylmethylamino)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967364.png)

![N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11967369.png)
![3-[(5E)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11967375.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967382.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967392.png)
![(5E)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967395.png)



